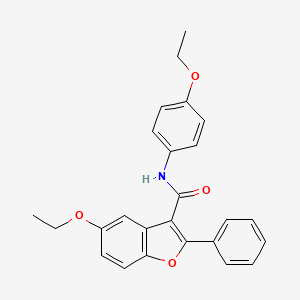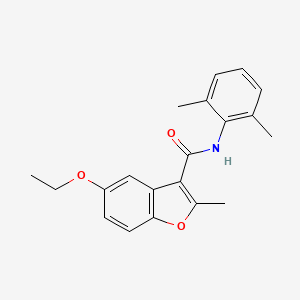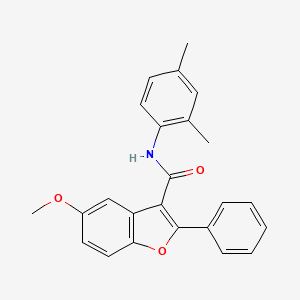
5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide (5-EEMBC) is a novel heterocyclic compound that has recently been the focus of many scientific studies. It is a member of a class of compounds called benzofuran carboxamides, which are a type of heterocyclic compounds containing a benzofuran ring and a carboxamide group. 5-EEMBC has been studied for its potential applications in various scientific fields, including synthetic organic chemistry, medicinal chemistry, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of other heterocyclic compounds, such as benzofuranones, benzothiophenes, and benzoxazoles. It has also been studied for its potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Additionally, this compound has been studied for its potential use as a biocatalyst in enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of 5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as the cytochrome P450 enzyme CYP3A4. This enzyme is involved in the metabolism of many drugs and other compounds, and the inhibition of this enzyme by this compound may lead to increased levels of these compounds in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, it has been shown to inhibit the activity of certain enzymes, such as CYP3A4, and may have an effect on the metabolism of drugs and other compounds. Additionally, this compound has been shown to have an effect on the expression of certain genes, such as the gene encoding for the enzyme CYP3A4.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide in laboratory experiments include its low cost, its availability from a variety of sources, and its ease of synthesis. Additionally, this compound has been shown to be an effective inhibitor of certain enzymes, such as CYP3A4, and may be useful in studying the metabolism of drugs and other compounds. The limitations of using this compound in laboratory experiments include its potential toxicity and its potential to interfere with other biochemical processes.
Zukünftige Richtungen
The potential future directions for 5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide research include further exploration of its biochemical and physiological effects, its potential therapeutic applications, its potential use as a biocatalyst, and its potential use in the synthesis of other heterocyclic compounds. Additionally, further research into the mechanism of action of this compound and its potential toxicity is needed. Finally, further studies into the advantages and limitations of using this compound in laboratory experiments should be conducted.
Synthesemethoden
5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-ethoxyphenylacetic acid with ethyl chloroacetate in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction produces this compound as a white solid. Other methods for synthesizing this compound include the reaction of ethyl chloroacetate with 4-ethoxybenzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, and the reaction of ethyl chloroacetate with 4-ethoxyphenylacetic acid in the presence of a basic catalyst, such as potassium carbonate.
Eigenschaften
IUPAC Name |
5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-4-23-15-8-6-14(7-9-15)21-20(22)19-13(3)25-18-11-10-16(24-5-2)12-17(18)19/h6-12H,4-5H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIWPCDNSKZRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate](/img/structure/B6525201.png)



![N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6525219.png)




